molecular formula C28H31N3O5S B10832030 1-[3-[[2-[3-(Benzenesulfonamido)phenyl]-2-hydroxyethyl]amino]-3-methylbutyl]indole-5-carboxylic acid

1-[3-[[2-[3-(Benzenesulfonamido)phenyl]-2-hydroxyethyl]amino]-3-methylbutyl]indole-5-carboxylic acid

Cat. No.: B10832030
M. Wt: 521.6 g/mol
InChI Key: ZCDOBSPXKGOBOI-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for BI-2800 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for BI-2800 are designed to ensure high purity and yield, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

BI-2800 undergoes various types of chemical reactions, including:

    Oxidation: BI-2800 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield reduced forms.

    Substitution: BI-2800 can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BI-2800 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study beta-3 adrenergic receptor agonists.

    Biology: Investigated for its role in stimulating lipolysis and thermogenesis in adipocytes.

    Medicine: Explored as a potential therapeutic agent for conditions like overactive bladder syndrome and metabolic disorders.

    Industry: Utilized in the development of new drugs targeting beta-3 adrenergic receptors.

Mechanism of Action

BI-2800 exerts its effects by selectively activating the beta-3 adrenergic receptor. This activation leads to the stimulation of lipolysis in adipocytes, resulting in the breakdown of fats. The molecular targets involved include the beta-3 adrenergic receptor, which, when activated, triggers a cascade of intracellular signaling pathways that promote lipolysis and thermogenesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H31N3O5S

Molecular Weight

521.6 g/mol

IUPAC Name

1-[3-[[2-[3-(benzenesulfonamido)phenyl]-2-hydroxyethyl]amino]-3-methylbutyl]indole-5-carboxylic acid

InChI

InChI=1S/C28H31N3O5S/c1-28(2,14-16-31-15-13-20-17-22(27(33)34)11-12-25(20)31)29-19-26(32)21-7-6-8-23(18-21)30-37(35,36)24-9-4-3-5-10-24/h3-13,15,17-18,26,29-30,32H,14,16,19H2,1-2H3,(H,33,34)

InChI Key

ZCDOBSPXKGOBOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=CC2=C1C=CC(=C2)C(=O)O)NCC(C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4)O

Origin of Product

United States

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